molecular formula C30H33NO8 B12064395 2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12064395
M. Wt: 535.6 g/mol
InChI Key: VRHRQQHIKZHMND-UHFFFAOYSA-N
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Description

2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound known for its unique structural properties. This compound is primarily used in biomedical research and pharmaceutical innovation due to its ability to interact with various cellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps. One common method includes the reaction of diethylamine with a benzofuran derivative under controlled conditions to form the spiro compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is widely used in scientific research due to its versatile properties. Some key applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in cellular imaging and fluorescence studies.

    Medicine: Investigated for its potential therapeutic effects in oncology and neurology.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets within cells. This compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the alteration of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2’-(dibenzylamino)-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one: Known for its use in dye and pigment industries.

    3’,6’-bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Utilized in organic electronics and optoelectronic devices.

    5,6-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one: Applied in biochemical assays and diagnostic tools.

Uniqueness

2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol stands out due to its unique structural features that enable specific interactions with cellular components. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its significance .

Properties

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H33NO8/c1-3-31(4-2)18-9-11-21-23(13-18)38-24-14-19(37-29-28(35)27(34)26(33)25(15-32)39-29)10-12-22(24)30(21)20-8-6-5-7-17(20)16-36-30/h5-14,25-29,32-35H,3-4,15-16H2,1-2H3

InChI Key

VRHRQQHIKZHMND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6CO3

Origin of Product

United States

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